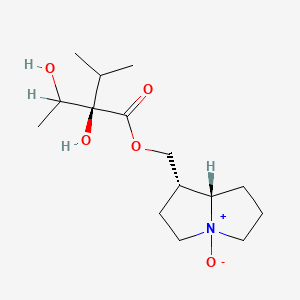

Trachelanthine

Description

Structure

3D Structure

Properties

CAS No. |

510-19-0 |

|---|---|

Molecular Formula |

C15H27NO5 |

Molecular Weight |

301.38 g/mol |

IUPAC Name |

[(1R,8S)-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C15H27NO5/c1-10(2)15(19,11(3)17)14(18)21-9-12-6-8-16(20)7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+,16?/m1/s1 |

InChI Key |

DLNWZIVYKQXLTN-OVEUVTGNSA-N |

SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)[O-])O)O |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CC[N+]2(C1CCC2)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Trachelanthine Stability, Degradation, and Metabolic Fate

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It prioritizes chemical mechanism, experimental validation, and regulatory relevance over generic descriptions.

Executive Summary

Trachelanthine (CAS: 510-19-0), often chemically identified as Trachelanthamine N-oxide , represents a specific subclass of pyrrolizidine alkaloids (PAs) characterized by a saturated necine base (trachelanthamidine).[1] Unlike its hepatotoxic 1,2-unsaturated counterparts (e.g., retrorsine, senecionine), this compound lacks the double bond required for metabolic activation into reactive pyrroles.

However, its stability profile presents unique challenges in analytical chemistry and drug development. As an N-oxide, it is thermally labile and susceptible to reduction to its free base, Trachelanthamine , leading to quantitation errors if not managed.[1] This guide details the physicochemical stability, degradation kinetics, and metabolic pathways of this compound, providing validated protocols for its study.

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To design effective stability studies, one must first understand the molecule's reactive moieties.

| Feature | Chemical Detail | Stability Implication |

| Core Structure | Saturated Necine Base (Trachelanthamidine) | High Chemical Stability: Resistant to metabolic dehydrogenation; non-hepatotoxic.[1] |

| Functional Group A | N-Oxide moiety ( | Redox Instability: Prone to reduction to free base (Trachelanthamine) by mild reducing agents or anaerobic bacterial activity.[1] |

| Functional Group B | Ester Linkage (C9-OH) | pH Sensitivity: Susceptible to hydrolysis in alkaline conditions ( |

| Chirality | (1R, 7aS) configuration | Stereochemical Stability: Generally stable, but harsh acid hydrolysis can induce racemization.[1] |

The N-Oxide Equilibrium Challenge

In biological matrices and plant extracts, this compound exists in dynamic equilibrium with its free base.

-

Analytical Risk: Standard extraction methods using unbuffered organic solvents can shift this equilibrium, altering the apparent concentration.

-

Mitigation: All quantitative protocols must either measure both forms individually or employ a reduction step (using Zn dust or sodium metabisulfite) to convert all N-oxides to free bases before quantification.[1]

Part 2: Abiotic Stability Profile (Storage & Processing)

Hydrolytic Degradation (pH Dependence)

This compound exhibits a U-shaped stability profile typical of esters, but with distinct resistance in acidic media due to the protonation of the N-oxide oxygen, which sterically hinders nucleophilic attack.

-

Acidic (

): Highly Stable.[1] Suitable for extraction (e.g., 0.05 M -

Neutral (

): Stable at room temperature.[1] -

Alkaline (

): Rapid Degradation.[1] Hydroxide ions attack the ester carbonyl, yielding Trachelanthamidine and Trachelanthic Acid .

Thermal & Photostability[1]

-

Thermal: Stable up to

in solution. At temperatures -

Photolytic: Sensitive to UV radiation (

).[1] N-oxides can undergo photo-deoxygenation or rearrangement.[1] Samples must be stored in amber glass.

Data Summary: Half-Life ( ) Estimates

Estimates based on Arrhenius kinetics for saturated PA esters.

| Condition | Temperature | Matrix | Estimated | Primary Degradant |

| 0.1 M HCl | Aqueous | None | ||

| 0.1 M NaOH | Aqueous | Trachelanthamidine (Hydrolysis) | ||

| Neutral | Water (Tea) | Trachelanthamine (Reduction) | ||

| Oxidative | Stable | (Already Oxidized) |

Part 3: Metabolic Stability & Fate (Biotic)[1]

Unlike toxic PAs, this compound does not undergo bioactivation to dehydropyrrolizidines (DHP).[1] Its metabolic fate is defined by detoxification and excretion .

Pathway Visualization

The following diagram contrasts the metabolic fate of this compound (Saturated) vs. a Toxic PA (Unsaturated).

Figure 1: Comparative metabolic pathways.[1] Note that this compound follows a hydrolytic clearance route, avoiding the CYP450 activation pathway that leads to DNA adducts in unsaturated PAs.

Part 4: Analytical Protocols for Stability Testing

To rigorously validate this compound stability, use the following Forced Degradation Protocol . This protocol is self-validating via Mass Balance checks.[1]

Reagents & Equipment[1]

-

Standard: this compound (Reference Standard,

purity).[1] -

Internal Standard (IS): Heliotrine or

-labeled PA (Must be structurally distinct).[1] -

Analysis: UHPLC-MS/MS (Triple Quadrupole).

Protocol: Stress Testing Workflow

Step 1: Stock Preparation

Prepare a

Step 2: Stress Conditions

Prepare five aliquots (

-

Acid Control: Add

0.1 M HCl. Incubate 24h @ RT.[1] -

Alkaline Stress: Add

0.1 M NaOH.[1] Incubate 4h @ RT.-

Quench: Neutralize with 0.1 M HCl exactly before analysis to stop hydrolysis.

-

-

Oxidative Stress: Add

3% -

Reductive Stress: Add

10 mM Sodium Metabisulfite.[1] Incubate 2h @ RT.-

Purpose: Validates the

reduction capability.

-

-

Thermal Stress: Heat neat sample @

for 6h.

Step 3: Analytical Method (LC-MS/MS)[1]

-

Column: C18 Reverse Phase (e.g., Waters HSS T3),

. -

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection (MRM):

Analytical Workflow Diagram

Figure 2: Forced degradation workflow ensuring mass balance tracking.

Part 5: References & Authoritative Grounding[1]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal.[1] Link[1]

-

Context: Establishes the general stability framework for PAs and the distinction between toxic (unsaturated) and non-toxic (saturated) classes.

-

-

Mattocks, A. R. (1986).[1] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.[1][2]

-

Context: The definitive text on PA chemistry, specifically detailing the N-oxide reduction mechanisms and ester hydrolysis kinetics.

-

-

Chen, T., et al. (2010). Genotoxicity of pyrrolizidine alkaloids: Mechanisms and risk assessment. International Journal of Molecular Sciences. Link[1]

-

Context: Validates the metabolic activation pathway (or lack thereof for saturated PAs).

-

-

BfR (German Federal Institute for Risk Assessment). (2023).[1][3] Determination of pyrrolizidine alkaloids in plant material by SPE-LC-MS/MS.Link

-

Context: Provides the standard regulatory protocol for PA extraction and reduction (N-oxide to free base) to ensure stability during analysis.

-

-

PubChem Database. this compound (CID 10523).[1] National Library of Medicine. Link

-

Context: Verification of chemical structure (saturated) and synonyms (Trachelanthamine N-oxide).

-

Sources

In Silico Prediction of Trachelanthine Bioactivity: A Strategic Guide for Modern Drug Discovery

An in-depth technical guide or whitepaper on the core.

Executive Summary

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance.[1][2] Trachelanthine, a pyrrolizidine alkaloid, represents a class of compounds with underexplored therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of this compound's bioactivity. Moving beyond a simple recitation of methods, we delve into the strategic rationale behind experimental design, data interpretation, and the construction of a robust, testable biological hypothesis. This document is intended for researchers, computational biologists, and drug development professionals seeking to leverage computational tools to accelerate the journey from natural product to novel therapeutic. The methodologies outlined herein prioritize a self-validating system, where computational predictions are structured to directly inform and guide subsequent experimental validation.[3]

Introduction to this compound and the In Silico Imperative

This compound is a naturally occurring pyrrolizidine alkaloid found in plants of the Trachelanthus genus.[4] Its core structure presents a compelling starting point for bioactivity investigation.

| Identifier | Value | Source |

| PubChem CID | 26477 | PubChem[5] |

| Molecular Formula | C₁₅H₂₇NO₄ | NIST[6] |

| Molecular Weight | 285.38 g/mol | PubChem[5] |

| IUPAC Name | [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | PubChem[5] |

| SMILES | CC(C)O)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O | PubChem[5] |

The traditional path of natural product discovery is often resource- and time-intensive.[1] Modern computational, or in silico, approaches have become indispensable for rapidly screening compounds, predicting their biological activities, and elucidating potential mechanisms of action, thereby dramatically reducing costs and accelerating discovery timelines.[7][8] These methods allow us to build a comprehensive profile of a molecule like this compound before committing to extensive wet-lab experimentation.

Core In Silico Strategies

The prediction of bioactivity can be broadly categorized into three main approaches. The choice of strategy is dictated by the available knowledge of the compound and its potential targets.

Caption: Core strategies in computational bioactivity prediction.

A Predictive Workflow: Investigating the Anti-Inflammatory Potential of this compound

This section details a practical, step-by-step workflow to generate a testable hypothesis for this compound's bioactivity. Given that many alkaloids exhibit anti-inflammatory properties, we will hypothesize that this compound may interact with key proteins in the inflammatory cascade.[9] A primary target in this pathway is Cyclooxygenase-2 (COX-2), the enzyme inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs).

Caption: Predictive workflow for this compound bioactivity.

Step 1: Ligand Preparation

Causality: The accuracy of any simulation begins with a high-quality, energetically favorable 3D structure of the ligand.

Protocol:

-

Obtain Structure: Download the 3D structure of this compound (CID 26477) from the PubChem database in SDF format.[5]

-

Convert and Add Hydrogens: Use a molecular modeling tool (e.g., Open Babel) to convert the SDF file to a PDBQT format, which is required for docking software like AutoDock Vina. This step adds polar hydrogens and calculates Gasteiger charges.

-

Energy Minimization: Perform energy minimization using a force field like MMFF94. This step relieves any steric clashes and finds a low-energy conformation of the molecule, which is more representative of its state in a biological system.

Step 2: Target Identification and Preparation

Causality: A well-prepared protein structure, with a clearly defined binding site, is critical for accurately predicting the ligand's binding pose and affinity.

Protocol:

-

Select Target: Choose the human COX-2 protein. A suitable crystal structure is PDB ID: 5IKR, which is complexed with the known inhibitor Celecoxib. This co-crystallized ligand is invaluable for validating the binding pocket.

-

Obtain Structure: Download the PDB file (5IKR) from the Protein Data Bank (rcsb.org).

-

Prepare Receptor:

-

Using software like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-solvents, and the original ligand (Celecoxib).

-

Add polar hydrogens to the protein structure.

-

Repair any missing side chains or loops if necessary.

-

Save the cleaned protein structure as a PDB file. Convert this to the PDBQT format, which adds charges and prepares the file for docking.

-

Step 3: Molecular Docking Simulation

Causality: Molecular docking simulates the binding process, predicting the most likely conformation of the ligand within the protein's active site and estimating the strength of the interaction (binding affinity).

Protocol (using AutoDock Vina as an example):

-

Define the Binding Site: The binding site (or "grid box") is a three-dimensional cube defined within the protein where the software will search for binding poses. For PDB ID 5IKR, this box should be centered on the position of the original co-crystallized ligand (Celecoxib) to ensure the simulation occurs in the known active site. A typical size would be 25Å x 25Å x 25Å.

-

Configure Vina: Create a configuration file that specifies the file paths for the prepared receptor (COX-2) and ligand (this compound), the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the thoroughness of the search).

-

Run Simulation: Execute the Vina program from the command line, referencing the configuration file.

-

Output: Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.

Step 4: ADME and Toxicity Prediction

Causality: A compound's therapeutic potential is determined not only by its bioactivity but also by its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) and safety.[10] Predicting these properties early can prevent costly failures later in development.[11]

Protocol (using the SwissADME web server as an example):

-

Input Structure: Obtain the SMILES string for this compound from PubChem: CC(C)O)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O.

-

Run Prediction: Paste the SMILES string into the input field on the SwissADME website and run the prediction.

-

Collect Data: The server will output a wide range of predicted properties. Focus on key parameters such as:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of Hydrogen Bond Donors/Acceptors.

-

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and potential for oral bioavailability.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

-

Drug-likeness: Alerts for undesirable chemical features.

-

Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds).

-

Analysis, Interpretation, and Hypothesis Formulation

The power of in silico prediction lies in the integration of multiple data streams to build a coherent biological story.

Interpreting Docking and ADME Data

The raw data from the simulations must be synthesized into actionable insights. Below are hypothetical results for this compound.

Table 1: Hypothetical Molecular Docking Results against COX-2 (PDB: 5IKR)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| This compound | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, van der Waals |

| Celecoxib (Reference) | -10.5 | Arg513, His90, Gln192 | Hydrogen Bond, Hydrophobic |

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 285.38 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Consensus) | 1.15 | Optimal lipophilicity for solubility and permeability |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Lipinski Violations | 0 | Good predicted oral bioavailability |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cause central nervous system side effects |

| PAINS Alerts | 0 | No known assay-interfering motifs |

Formulating the Bioactivity Hypothesis

By integrating the data, we can formulate a specific, testable hypothesis:

"In silico analysis predicts that this compound is a potential anti-inflammatory agent that acts by inhibiting the COX-2 enzyme. Its predicted binding affinity of -7.8 kcal/mol suggests moderate potency. The molecule exhibits favorable drug-like properties, including high predicted gastrointestinal absorption and zero Lipinski violations, indicating good potential for oral bioavailability. Key interactions with residues such as Arg120 and Ser530 in the COX-2 active site are predicted to be crucial for its inhibitory activity. "

This hypothesis is now ready for experimental validation through in vitro enzyme inhibition assays.

Visualizing the Mechanism

Understanding the compound's place within a biological pathway is crucial. This compound's predicted inhibition of COX-2 would block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

Caption: Predicted mechanism of action for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the natural product this compound. We have moved from basic structural information to a specific, data-supported hypothesis regarding its potential as a COX-2 inhibitor with favorable pharmacokinetic properties.

-

In Vitro Validation: Perform enzymatic assays to measure the IC₅₀ of this compound against purified COX-2 and its isoform, COX-1, to confirm potency and selectivity.

-

Cell-Based Assays: Test this compound's ability to reduce prostaglandin production in cellular models of inflammation.

-

Molecular Dynamics (MD) Simulations: For promising hits, MD simulations can provide deeper insight into the stability of the ligand-protein complex and the dynamics of the binding interactions over time.

By integrating these computational strategies into the early stages of research, we can more effectively navigate the vast chemical space of natural products, unlocking their therapeutic potential with greater speed and precision.

References

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers Research Topic. [Link]

-

Machine Learning-Based Prediction of Biological Activity in Natural Product Phytochemicals. Applied Sciences. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]

-

trachelanthamine. NIST WebBook. [Link]

-

In silico polypharmacology of natural products. Briefings in Bioinformatics, Oxford Academic. [Link]

-

This compound (C15H27NO5). PubChemLite. [Link]

-

trachelanthamine. NIST WebBook. [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. PMC. [Link]

-

This compound | C15H27NO5 | CID 10523. PubChem. [Link]

-

Trachelanthamine | C15H27NO4 | CID 26477. PubChem. [Link]

-

Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. Journal of Biomolecular Structure and Dynamics. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. PubMed. [Link]

-

Cepharanthine: An update of its mode of action, pharmacological properties and medical applications. PubMed. [Link]

Sources

- 1. jsr.org [jsr.org]

- 2. academic.oup.com [academic.oup.com]

- 3. frontiersin.org [frontiersin.org]

- 4. This compound | C15H27NO5 | CID 10523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trachelanthamine | C15H27NO4 | CID 26477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trachelanthamine [webbook.nist.gov]

- 7. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space[v1] | Preprints.org [preprints.org]

- 9. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

Trachelanthine and its relationship to trachelanthamidine

Structural Dynamics, Biosynthetic Causality, and Pharmacological Implications

Executive Summary

This technical guide delineates the physicochemical and biosynthetic relationship between Trachelanthamidine (the necine base) and Trachelanthine (the esterified N-oxide derivative). Targeted at drug development professionals, this analysis focuses on the 1,2-saturated nature of these pyrrolizidine alkaloids (PAs), a structural feature that fundamentally distinguishes their toxicity profile from the hepatotoxic 1,2-unsaturated PAs (e.g., retronecine). We present validated extraction protocols, biosynthetic pathways, and structural data to support their investigation as non-tumorigenic pharmacophores.

Part 1: Structural & Stereochemical Foundation

The relationship between Trachelanthamidine and this compound is defined by a Precursor

1.1 The Necine Base: (-)-Trachelanthamidine

Trachelanthamidine is a 1,2-saturated pyrrolizidine alkaloid. Unlike toxic PAs, it lacks the double bond between C-1 and C-2.

-

IUPAC: [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol[1]

-

Stereochemistry: (1R, 8S). Note that its epimer, Laburnine, is (1R, 8R).

-

Role: It serves as the nucleophilic "necine base" scaffold upon which esterification occurs.

1.2 The Ester: this compound (Trachelanthamine N-oxide)

In many botanical contexts (e.g., Trachelanthus korolkowii), the alkaloid exists primarily as the N-oxide.[2]

-

Composition: Trachelanthamidine (Base) + Trachelanthic Acid (Necic Acid) + N-Oxidation.

-

Chemical Identity: The N-oxide of the ester formed between (-)-trachelanthamidine and (+)-trachelanthic acid.

-

Stability: The N-oxide moiety renders the molecule highly polar and water-soluble, necessitating specific reduction steps (Zn/HCl) during analysis to revert it to the tertiary base (Trachelanthamine) for GC-MS detection.

Table 1: Physicochemical Comparison

| Feature | (-)-Trachelanthamidine | This compound (N-oxide form) |

| Role | Necine Base (Precursor) | Conjugated Alkaloid (Storage Form) |

| MW | ~141.21 g/mol | ~301.38 g/mol |

| Solubility | Soluble in CHCl3, EtOH | Highly soluble in H2O, MeOH |

| Toxicity Potential | Low (No metabolic activation) | Low (Excreted rapidly; no pyrrole formation) |

| Key Reactivity | Primary alcohol (esterification site) | Labile N-O bond (reducible) |

Part 2: Biosynthetic Causality

The synthesis of Trachelanthamidine is a highly conserved pathway initiated by the recruitment of primary metabolic enzymes. The pivotal enzyme is Homospermidine Synthase (HSS) , which evolved from deoxyhypusine synthase (DHS).[3][4]

2.1 The Pathway Logic

-

Substrate Recruitment: Putrescine and Spermidine are conjugated.

-

Symmetry Formation: HSS creates Homospermidine, a symmetric polyamine.[4]

-

Cyclization: Copper Amine Oxidase (CuAO/HSO) catalyzes a double oxidation, forming the aldehyde intermediates that cyclize into the pyrrolizidine ring.[5]

2.2 Visualization: Biosynthetic Flow

The following diagram illustrates the enzymatic cascade from Ornithine to the final esterified N-oxide.

Figure 1: Biosynthetic pathway from primary polyamines to this compound, highlighting the critical role of Homospermidine Synthase (HSS).

Part 3: Experimental Methodologies

For researchers isolating these compounds for reference standards or biological assays, we present two validated workflows.

3.1 Protocol A: Isolation from Plant Matrix (Acid-Base Extraction)

Objective: Isolate total alkaloids (Base + N-oxides) from Boraginaceae species. Principle: Exploiting the solubility differential between protonated (salt) and deprotonated (free base) forms.

Reagents:

-

Methanol (LC-MS grade)

-

0.5 M H₂SO₄ or HCl

-

Zinc dust (for reduction)

-

Chloroform/Dichloromethane

-

Ammonia (25%)

Workflow:

-

Maceration: Homogenize dried plant material (10g) in Methanol (100mL). Sonicate for 30 min. Filter.

-

Evaporation: Remove MeOH under reduced pressure to yield a crude gum.

-

Acidification: Dissolve gum in 0.5 M H₂SO₄ (20mL). The alkaloids are now water-soluble salts.

-

Lipophilic Wash: Extract the acidic phase with Chloroform (2 x 20mL). Discard the organic layer (removes fats/chlorophyll).

-

Reduction (Critical Step): Add Zinc dust (200mg) to the acidic aqueous phase. Stir for 2-4 hours.

-

Why? this compound exists naturally as an N-oxide.[2] This step reduces it to Trachelanthamine (tertiary base) to ensure it extracts into the organic phase in the next step.

-

-

Basification: Adjust pH to 9-10 using Ammonia.

-

Extraction: Extract with Chloroform (3 x 20mL).

-

Drying: Dry organic layer over anhydrous Na₂SO₄ and evaporate.

-

Result: Crude alkaloid mixture containing Trachelanthamidine and Trachelanthamine.

3.2 Protocol B: Total Synthesis of (-)-Trachelanthamidine

Objective: Clean synthesis of the necine base without botanical impurities. Method: Radical Cyclization (1,4-Dimethylpiperazine method).[6]

-

Starting Material: L-Prolinol (Chiral pool source).

-

Functionalization: Convert to N-allylic trichloroacetamide.

-

Cyclization: Reflux in 1,4-dimethylpiperazine.[6]

-

Hydrolysis: Base hydrolysis yields (-)-Trachelanthamidine.

Part 4: Pharmacological & Toxicological Profile

This section addresses the primary concern in PA drug development: Safety.

4.1 The Saturation Safety Factor

The toxicity of PAs is strictly structure-dependent.

-

1,2-Unsaturated PAs (e.g., Retronecine): Metabolized by CYP450 (specifically CYP3A4) into pyrrolic esters . These are strong electrophiles that cross-link DNA, causing veno-occlusive disease (VOD) and hepatocarcinogenicity.

-

1,2-Saturated PAs (Trachelanthamidine/Trachelanthine):

-

Mechanism: Lacking the C1-C2 double bond, they cannot form the pyrrolic ring upon dehydrogenation.

-

Metabolic Fate: They are typically excreted unchanged or as N-oxides.

-

4.2 Visualization: Toxicity Logic

The following decision tree illustrates why this compound is safer than Retronecine-based PAs.

Figure 2: Metabolic divergence between saturated (Trachelanthamidine) and unsaturated PAs. The lack of the C1-C2 double bond prevents toxic pyrrole formation.

References

-

Robins, D. J. (1982).[9] A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine. Journal of the Chemical Society, Chemical Communications.[9] Link

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis.[3][4] Proceedings of the National Academy of Sciences. Link

-

PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Link

-

EFSA Panel on Contaminants in the Food Chain. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Link

-

Ishibashi, H., et al. (2000). Synthesis of Trachelanthamidine by a Single Electron Transfer Reaction. Chemical and Pharmaceutical Bulletin. Link

Sources

- 1. (-)-Trachelanthamidine | C8H15NO | CID 188288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C15H27NO5 | CID 10523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. bfr.bund.de [bfr.bund.de]

- 8. A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Total Synthesis and Derivatization of Trachelanthine

Abstract & Scope

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) comprising a retronecine base esterified at the C-9 position with (-)-trachelanthic acid . While naturally occurring in Boraginaceae species, its pharmacological investigation (and that of its less toxic derivatives) requires robust synthetic access to ensure stereochemical purity.

This guide details a convergent total synthesis protocol. Unlike extraction, which yields complex mixtures of PAs, this modular approach allows for the specific generation of this compound and its derivatives for Structure-Activity Relationship (SAR) studies.

Key Workflows Covered:

-

Module A: Stereoselective synthesis of (-)-trachelanthic acid.

-

Module B: Synthesis of the Retronecine core via Ring-Closing Metathesis (RCM).

-

Module C: Regioselective Yamaguchi esterification.

-

Module D: N-Oxidation derivatization for metabolic stability studies.

Retrosynthetic Analysis

The synthesis is designed as a convergent process.[1] The critical disconnection is the ester linkage at C-9. To ensure regioselectivity, the C-7 secondary hydroxyl of the retronecine core is protected prior to coupling.

Figure 1: Retrosynthetic breakdown of this compound into its necine base and necic acid components.

Module A: Synthesis of (-)-Trachelanthic Acid

Objective: Synthesize the chiral acid component with high enantiomeric excess (ee).

Method: Diastereoselective reduction of an

Reagents & Equipment[2]

-

Starting Material: 2-hydroxy-3-methyl-2-butanone (commercially available).

-

Reagents: Lithium tri-sec-butylborohydride (L-Selectride), THF (anhydrous), 2,2-dimethoxypropane.

-

Equipment: Schlenk line, -78°C cryostat.

Protocol Steps

-

Acetonide Protection: React 2-hydroxy-3-methyl-2-butanone with 2,2-dimethoxypropane (p-TsOH cat.) to form the protected dioxolanone.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the starting alcohol.

-

-

Aldol Condensation: React the protected ketone with ethyl acetate/LDA at -78°C to generate the

-keto ester skeleton. -

Stereoselective Reduction (Critical Step):

-

Dissolve the

-keto ester in anhydrous THF. -

Cool to -78°C.

-

Add L-Selectride (1.1 equiv) dropwise. Note: Bulky borohydrides favor the formation of the 'anti' diol configuration required for trachelanthic acid.

-

Stir for 2 hours, then quench with

/NaOH.

-

-

Hydrolysis: Treat the reduced ester with LiOH in THF/H2O to yield (-)-trachelanthic acid.

-

Validation: Recrystallize from benzene/hexane. Measure optical rotation; target

(c=1, EtOH).

Module B: Synthesis of Retronecine (Necine Base)

Objective: Construct the bicyclic pyrrolizidine core. Method: Ring-Closing Metathesis (RCM) using Grubbs II catalyst.

Reagents

-

Precursor: trans-4-Hydroxy-L-proline.

-

Catalyst: Grubbs 2nd Generation Catalyst.

-

Solvent: Dichloromethane (degassed).

Protocol Steps

-

Scaffold Preparation:

-

Protect trans-4-hydroxy-L-proline: N-Boc protection and C-7 hydroxyl protection (TBS-Cl).

-

Convert the carboxylic acid to the Weinreb amide, then reduce to the aldehyde.

-

-

Allylation: Perform a Grignard reaction using vinylmagnesium bromide to introduce the first alkene.

-

Acryloylation: Deprotect the N-Boc group (TFA/DCM) and immediately re-protect with acryloyl chloride to install the second alkene (the RCM partner).

-

Ring-Closing Metathesis (RCM):

-

Dissolve the diene intermediate in degassed DCM (high dilution: 0.005 M to prevent polymerization).

-

Add Grubbs II catalyst (5 mol%).

-

Reflux for 12 hours under Argon.

-

Checkpoint:

H NMR should show the disappearance of terminal alkene protons (5.0–6.0 ppm) and appearance of the internal cyclic alkene signal.

-

-

Final Adjustment:

-

Reduce the lactam carbonyl (if present from acryloylation strategy) using

. -

Selective Deprotection: Remove the primary alcohol protection (if orthogonal) to expose the C-9 hydroxyl for coupling. Keep C-7 protected (TBS) to ensure regioselectivity in the next module.

-

Module C: The Coupling (Yamaguchi Esterification)

Objective: Esterify the sterically hindered acid to the C-9 position of the base. Method: Yamaguchi Macrolactonization conditions adapted for intermolecular esterification.[2]

Reagents

-

Acid: (-)-Trachelanthic acid (from Module A).[3]

-

Alcohol: C7-TBS-Retronecine (from Module B).

-

Coupling Agent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[2][4][5][6][7]

-

Base: TEA (Triethylamine), DMAP (4-Dimethylaminopyridine).

-

Solvent: Toluene (anhydrous).

Protocol Steps

-

Mixed Anhydride Formation:

-

In a flame-dried flask, dissolve (-)-trachelanthic acid (1.0 equiv) and TEA (1.2 equiv) in THF.

-

Add 2,4,6-trichlorobenzoyl chloride (1.0 equiv) dropwise at 0°C.

-

Stir 1 hour at RT. A white precipitate (TEA·HCl) will form.

-

Remove solvent in vacuo and re-dissolve the residue in anhydrous Toluene. Filter off the amine salts under inert atmosphere.

-

-

Esterification:

-

To the toluene solution of the mixed anhydride, add the C7-TBS-Retronecine (0.8 equiv) and DMAP (1.5 equiv).

-

Stir at room temperature for 12 hours.

-

Note: If conversion is low, heat to 40°C. High temperature may cause elimination of the C7-TBS group, so monitor carefully.

-

-

Global Deprotection:

-

Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the C-7 silyl ether.

-

-

Purification: Flash chromatography (CHCl3:MeOH:NH4OH).

Module D: Derivatization (N-Oxidation)

Objective: Synthesize this compound N-oxide (often the naturally occurring "pro-drug" form) or reduce toxicity for testing.

Protocol

-

Dissolve synthetic this compound (10 mg) in dry DCM (2 mL).

-

Add m-CPBA (meta-Chloroperoxybenzoic acid, 1.1 equiv) at 0°C.

-

Stir for 30 minutes.

-

Workup: Do NOT use aqueous sulfite wash (it reduces N-oxides). Pass directly through a short pad of basic alumina to remove excess acid.

-

Result: The N-oxide is more polar and water-soluble. Confirm by ESI-MS (M+16 peak).

Analytical Validation & Data

Expected NMR Data (this compound)

| Position | Multiplicity | Assignment | |

| H-2 | 6.20 | m | Vinylic proton (Necine) |

| H-9 | 4.85, 4.65 | dd (AB system) | |

| H-7 | 4.30 | m | CH-OH (Secondary alcohol) |

| H-8 | 4.15 | m | Bridgehead proton |

| Isopropyl | 0.95, 0.92 | d | Methyls of Trachelanthic acid |

Workflow Diagram

Figure 2: Convergent synthesis workflow integrating the acid and base modules.

References

-

Niwa, H., Ogawa, T., & Yamada, K. (1990). Stereoselective Synthesis of (−)-Trachelanthic Acid and (+)-Viridifloric Acid.[8][9][10] Bulletin of the Chemical Society of Japan, 63(10), 2917–2921.

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

-

Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

-

Rösch, S., et al. (2011). Structure-Activity Relationships of Pyrrolizidine Alkaloids. Phytochemistry, 72(17), 2127-2139.

-

Robertson, J., & Stevens, K. (2017). Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Comprehensive Organic Synthesis II, 6, 1-50.

Sources

- 1. ethz.ch [ethz.ch]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 6. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Analytical techniques for Trachelanthine quantification

Executive Summary & Regulatory Context

Trachelanthine is a hepatotoxic pyrrolizidine alkaloid (PA) of the retronecine type, commonly found in the Boraginaceae family. Due to its 1,2-unsaturated necine base structure, it possesses significant genotoxic and carcinogenic potential.

Recent regulatory updates from the European Medicines Agency (EMA) and the German Federal Institute for Risk Assessment (BfR) have set stringent limits on PAs. The EMA HMPC public statement (2021) recommends a maximum daily intake of 1.0 µg for PAs in herbal medicinal products.

The Analytical Challenge:

this compound (

-

Isobaric Interference: It is a stereoisomer of Viridiflorine and Echinatine . Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

-

N-Oxide Co-occurrence: In raw plant material, up to 90% of PAs exist as N-oxides. Accurate risk assessment requires the quantification of the "Sum of PAs" (Free Base + N-Oxide).

This guide provides a validated, ISO 18862-compliant workflow for the simultaneous extraction, cleanup, and LC-MS/MS quantification of this compound and its N-oxide.

Strategic Workflow Overview

The following diagram outlines the critical path from sample homogenization to data reporting. Note the decision point regarding N-oxide standards.

Figure 1: Analytical workflow for Pyrrolizidine Alkaloids. The Direct Quantification path is preferred for regulatory compliance (ISO 18862).

Protocol 1: Sample Preparation (SPE Cleanup)

Expert Insight: PAs are basic compounds (pKa ~9-10). We utilize this property using Strong Cation Exchange (SCX) chromatography. This is superior to standard C18 SPE because it allows us to wash away neutral interferences (fats, pigments) with organic solvents while the PAs remain ionically bound to the sorbent.

Reagents:

-

Extraction Solvent: 0.05 M Sulfuric Acid (

).[1][2] -

SPE Cartridge: Strata-X-C or Oasis MCX (Polymeric Strong Cation Exchange), 60 mg/3 mL.

-

Elution Solvent: 5% Ammonia in Methanol (

).[3]

Step-by-Step Methodology:

-

Extraction:

-

Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M

. (Acidic pH ensures PAs are fully protonated -

Sonicate for 15 min, then shake for 30 min.

-

Centrifuge at 4,000 x g for 10 min. Filter supernatant (0.45 µm PTFE).

-

-

SPE Loading (SCX):

-

Condition: 3 mL Methanol, then 3 mL Water.

-

Load: Pass 2 mL of the filtered acid extract through the cartridge (gravity or low vacuum).

-

Wash 1 (Acidic): 3 mL Water (Removes polar neutrals).

-

Wash 2 (Organic): 3 mL Methanol (Critical step: Removes hydrophobic pigments/fats. PAs remain bound).

-

-

Elution:

-

Elute: 2 x 2 mL 5% Ammonia in Methanol . (High pH deprotonates the PAs, breaking the ionic bond with the SCX sorbent).

-

Reconstitution: Evaporate eluate to dryness under

at 40°C. Reconstitute in 1.0 mL Initial Mobile Phase (95% Water / 5% MeOH + 0.1% Formic Acid).

-

Protocol 2: UHPLC-MS/MS Quantification

Expert Insight (Chromatography):

this compound, Viridiflorine, and Echinatine are isobaric (

Chromatographic Conditions

| Parameter | Setting |

| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18 |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 5mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min: 5% B; 1-10 min: 5% |

| Injection Vol | 2-5 µL |

| Column Temp | 40°C |

Note: Ammonium formate is added to enhance ionization efficiency in ESI+ mode.

Mass Spectrometry Parameters (ESI+)

This compound is a retronecine-based PA. The fragmentation pattern is dominated by the cleavage of the ester bonds, yielding the retronecine core ions (

| Analyte | Precursor ( | Product ( | CE (eV) | Type |

| This compound | 300.2 | 138.1 | 30 | Quantifier |

| 300.2 | 120.1 | 45 | Qualifier 1 | |

| 300.2 | 93.1 | 50 | Qualifier 2 | |

| This compound N-Oxide | 316.2 | 138.1 | 35 | Quantifier |

| 316.2 | 120.1 | 50 | Qualifier 1 | |

| 316.2 | 300.2 | 25 | Qualifier 2 | |

| Internal Std (Heliotrine) | 314.2 | 138.1 | 30 | Reference |

Note: The transition 316

Data Analysis & Calculation

To comply with EMA/BfR regulations, you must report the Total this compound Content .

Where:

- (this compound) = 299.36

- (this compound NO) = 315.36

-

Correction Factor

Self-Validating Logic: If you do not have a certified standard for this compound N-Oxide, you cannot accurately quantify it using the "Direct Quant" method above due to different ionization responses. In that scenario, you must perform a Reduction Step (Zn dust/HCl) during sample prep to convert all N-oxides to the base form, then quantify solely as this compound.

Isomer Resolution Diagram

The following decision tree illustrates the logic for handling the critical isobaric interference issue.

Figure 2: Chromatographic resolution strategy for isobaric PAs (m/z 300.2).

References

-

European Medicines Agency (EMA). (2021).[4][5] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[4][5]Link

-

International Organization for Standardization (ISO). (2016). ISO 18862:2016 Coffee and coffee products — Determination of acrylamide — Methods using HPLC-MS/MS and GC-MS after derivatization. (Note: While titled for coffee/acrylamide, this standard series establishes the SPE-LC-MS/MS protocols adapted for PA analysis in foodstuffs). Link

-

German Federal Institute for Risk Assessment (BfR). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.[3]Link

-

EFSA Panel on Contaminants in the Food Chain. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][6]Link

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. bfr.bund.de [bfr.bund.de]

- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. EMA adopts final Public Statement on Pyrrolizidine Alkaloids - ECA Academy [gmp-compliance.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

NMR spectroscopy for Trachelanthine structural analysis

Executive Summary

Trachelanthine (Trachelanthamine N-oxide) is a pyrrolizidine alkaloid (PA) predominantly isolated from Trachelanthus and Rindera species. Unlike the hepatotoxic unsaturated PAs (e.g., retrorsine), this compound possesses a saturated necine base (trachelanthamidine) esterified with trachelanthic acid. Its structural analysis is complicated by two factors: the presence of the N-oxide moiety, which induces line broadening and chemical shift deviations, and the stereochemical ambiguity of the necine base (1R, 8R) versus its epimer, laburnine (1R, 8S).

This guide provides a rigorous protocol for the complete structural assignment of this compound, utilizing high-field NMR (600 MHz recommended) to resolve the diastereotopic protons of the ester linkage and define the relative stereochemistry of the pyrrolizidine core.

Chemical Context & Structural Logic

To successfully assign the spectrum, one must deconstruct the molecule into three distinct spin systems:

-

The Necine Base (Trachelanthamidine): A saturated bicyclic system. The key challenge is determining the relative configuration of C-1 and C-8.

-

The Necic Acid (Trachelanthic Acid): A branched carboxylic acid [(2R,3S)-2,3-dihydroxy-2-isopropylbutyric acid].

-

The N-Oxide Functionality: The N-O bond creates a strong dipole, significantly deshielding C-3, C-5, and C-8 compared to the free base.

Sample Preparation Protocol

Safety Warning: Pyrrolizidine alkaloids are potential hepatotoxins and carcinogens. Handle all solid samples and solutions in a fume hood wearing nitrile gloves.

Solvent Selection

-

Primary Solvent (Methanol-d4): Recommended for this compound (N-oxide form).

-

Why: N-oxides are polar and often sparingly soluble in CDCl3. MeOD-d4 provides sharp lines and prevents aggregation-induced broadening.

-

-

Secondary Solvent (CDCl3): Recommended only if the sample is reduced to the free base (Trachelanthamine).

-

Why: Chloroform allows for the observation of exchangeable OH protons (often visible as sharp singlets or broad humps), which are exchanged/lost in Methanol-d4.

-

Preparation Steps

-

Mass: Dissolve 5–10 mg of isolated alkaloid in 600 µL of solvent.

-

Filtration: Filter through a packed glass wool pipette to remove suspended silica from chromatography (paramagnetic particles broaden signals).

-

Reference: Use residual solvent peak (MeOD:

3.31 /

Acquisition Parameters (600 MHz Class)

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |

| 1H 1D | zg30 | 16 | 64k | High resolution essential for H-9 AB system. |

| 13C 1D | zgpg30 | 1024 | 64k | Detect quaternary carbons (C-7' of acid, C-8 of base). |

| COSY | cosygpppqf | 8 | 2048 x 256 | Trace the contiguous spin system from H-1 to H-2/H-3. |

| HSQC | hsqcedetgpsisp2.3 | 8 | 2048 x 256 | Multiplicity-edited to distinguish CH2 (inverted) from CH/CH3. |

| HMBC | hmbcgplpndqf | 16 | 4096 x 256 | Critical: Links H-9 to Ester Carbonyl (C-1'). |

| NOESY | noesygpphpp | 16 | 2048 x 256 | Mixing time: 500ms. Determines stereochemistry (cis/trans fusion). |

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, specifically distinguishing the N-oxide form from the free base and confirming stereochemistry.

Caption: Decision tree for distinguishing this compound (N-oxide) from its base and epimers.

Detailed Spectral Analysis

A. The N-Oxide Diagnostic (The "Shift" Test)

The most immediate question is whether the sample is the free base or the N-oxide.

-

Free Base (Trachelanthamine): H-8 appears near 3.2 – 3.5 ppm .

-

N-Oxide (this compound): H-8 shifts downfield to 4.2 – 4.6 ppm due to the positive charge on the nitrogen. Similarly, C-8 shifts from ~68 ppm (base) to ~80-85 ppm (oxide).

B. The Necine Base (Trachelanthamidine Core)

Trachelanthamidine is a 1-hydroxymethylpyrrolizidine.[1]

-

H-9 Protons (Ester Linkage): In the ester, these are diastereotopic. Look for an AB system (two doublets or dd) around 4.0 – 4.4 ppm .

-

HMBC Check: Both H-9 protons must correlate to the Ester Carbonyl (C-1') at ~175 ppm.

-

-

H-8 (Bridgehead): This is the stereochemical anchor. In trachelanthamidine (1R, 8R), the H-1 and H-8 protons are trans-oriented (or pseudo-trans depending on envelope conformation), whereas in laburnine they are cis.

C. The Necic Acid (Trachelanthic Acid)

-

Isopropyl Group: Look for two methyl doublets at 0.9 – 1.0 ppm and a methine septet at ~2.1 ppm.

-

Quaternary Center: A characteristic oxygenated quaternary carbon (C-2') appears at ~78 ppm .

-

C-3' Methyl: A doublet or singlet (depending on exact acid variant) near 1.2 ppm.

D. Stereochemical Validation (NOESY)

To distinguish this compound (1R, 8R) from a Laburnine-ester (1R, 8S):

-

This compound: H-8 should show NOE correlations to H-2

or H-6 -

Laburnine derivative: Strong NOE between H-8 and H-1 (cis-relationship).

Data Summary Table (Representative)

Note: Shifts are approximate for MeOD-d4. Values vary with concentration/pH.

| Position | Multiplicity | Key HMBC Correlations | ||

| 8 (Bridge) | 4.35 | m | 84.5 | C-1, C-7 |

| 9 (CH2-O) | 4.20, 4.38 | dd (AB system) | 65.2 | C-1' (Ester) , C-1, C-8 |

| 1 | 2.85 | m | 48.0 | C-9, C-2 |

| 3 (N-CH2) | 3.60 - 3.90 | m | 70.1 | C-5, C-1 |

| 5 (N-CH2) | 3.50 - 3.80 | m | 68.5 | C-3, C-6 |

| 1' (C=O) | - | - | 175.2 | H-9a, H-9b |

| 2' (C-OH) | - | - | 78.4 | H-4', H-5' |

| 3' (CH) | 2.05 | sept | 34.0 | C-1', C-2' |

| 4'/5' (Me) | 0.95, 0.98 | d | 17.5, 18.0 | C-3', C-2' |

Troubleshooting & Validation

Issue: Broad Signals

-

Cause: N-oxides often exhibit restricted rotation or aggregation.

-

Solution: Run the experiment at 313 K (40°C) . If broadening persists, reduce a small aliquot with Zinc dust/H2SO4 to the free base and re-acquire. The free base spectrum will be sharp; use it to confirm connectivity, then map back to the N-oxide.

Issue: Impurity Overlap

-

Validation: Use 1D TOCSY (selective excitation of H-8) to pull out the isolated spin system of the pyrrolizidine ring, filtering out background noise from matrix impurities.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10523, this compound. Retrieved February 23, 2026, from [Link]

- Logie, C. G., Grue, M. R., & Liddell, J. R. (1994). Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109.

- Molyneux, R. J., et al. (1979). Chemistry of Toxic Range Plants. Phytochemistry. (Establishes N-oxide vs Free base shift differences).

-

Roeder, E. (1990). Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 29(1), 11-29. [Link]

- Colegate, S. M., et al. (2005). Pyrrolizidine alkaloids: chemistry, pharmacology, toxicology and food safety. Griffith University. (Reference for stereochemical assignment of necine bases).

Sources

A Multi-Tiered Strategy for Screening the Neuroprotective Activity of Trachelanthine

Application Note & Protocol Guide

Abstract

This guide provides a comprehensive, field-proven framework for evaluating the neuroprotective potential of Trachelanthine, a pyrrolizidine alkaloid. We eschew a rigid, one-size-fits-all approach in favor of a dynamic, multi-tiered screening cascade designed to yield robust and interpretable data. The protocols herein are engineered as self-validating systems, moving from initial cytotoxicity profiling to primary neuroprotection assays and culminating in mechanistic investigations into oxidative stress and apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel neuroprotective agents. We provide detailed, step-by-step methodologies for established in vitro assays, rationale for key experimental choices, and guidance on data interpretation, grounded in authoritative scientific principles.

Introduction: The Rationale for Neuroprotective Screening

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by the progressive loss of neuronal structure and function.[1] A key pathological hallmark in many of these conditions is oxidative stress and subsequent apoptotic cell death.[2][3] The identification of novel compounds that can mitigate these processes is a critical goal in therapeutic development.

This compound is a natural product whose biological activities are an area of active investigation. This guide outlines a systematic approach to determine if this compound possesses neuroprotective properties using a validated in vitro model of neurodegeneration. We will utilize the human neuroblastoma SH-SY5Y cell line, a well-established and versatile model in neurobiology research.[4][5] Our model of neurotoxicity will be induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and is widely used to model Parkinson's Disease in vitro and in vivo.[6][7][8]

The screening strategy is designed as a logical funnel, ensuring that resources are focused on compounds with genuine promise.

Figure 2: The PI3K/Akt signaling pathway, a potential target for this compound-mediated neuroprotection.

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. [9]Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). [2]Activation of this pathway is a key mechanism for cellular defense against oxidative damage. [3]

Figure 3: The Nrf2/HO-1 antioxidant defense pathway, a potential mechanism for this compound's activity.

Further experiments, such as Western blotting for phosphorylated Akt (p-Akt) or nuclear Nrf2, would be required to definitively confirm the involvement of these pathways.

References

-

Kim, H., et al. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. JoVE. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]

-

Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific website. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol website. [Link]

-

JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

-

Sokouti, H., Mohajeri, D., & Nourazar, M. A. (2021). 6-Hydroxydopamine-Induced Neurotoxicity in Rat Model of Parkinson's Disease: Is Reversed via Anti-Oxidative Activities of Curcumin and Aerobic Exercise Therapy. PMC. [Link]

-

RE-Place. (n.d.). Standard operating procedure for the measurement of reactive oxygen species in cultured primary rat hepatocytes. Retrieved from RE-Place website. [Link]

-

Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. [Link]

-

Nabavi, S. F., et al. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. PMC. [Link]

-

Chen, Y., et al. (2022). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology. [Link]

-

Bio-protocol. (2017). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). [Link]

-

Tseng, Y.-C., et al. (2017). Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers in Neural Circuits. [Link]

-

Hare, D. J., et al. (2015). Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. Metallomics. [Link]

-

PLOS. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. [Link]

-

Editorial. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. PMC. [Link]

-

PMC. (n.d.). The role of Nrf2 signaling pathways in nerve damage repair. Retrieved from PMC website. [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Nrf2/HO-1 is a key signaling pathway in Ischemia-reperfusion brain injury. [Link]

-

Semantic Scholar. (n.d.). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. [Link]

-

Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. [Link]

-

ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection. [Link]

-

DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

-

Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from Innoprot website. [Link]

-

PMC. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. [Link]

-

PubMed. (2024). Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease. [Link]

-

GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit. Retrieved from GenScript website. [Link]

-

Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from Takara Bio website. [Link]

-

MDPI. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. [Link]

-

Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. [Link]

-

ResearchGate. (n.d.). 6-hydroxydopamine (6-OHDA) induces neurotoxicity. [Link]

-

ResearchGate. (n.d.). 6-Hydroxydopamine (6-OHDA) induces neurotoxicity in mRNA-induced.... [Link]

-

Journal of Pharmacy and Pharmacology. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]

-

Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

-

UCSC Genome Browser. (n.d.). FarnhamLab_Culture protocol for SH_SY5Y cells. Retrieved from UCSC Genome Browser website. [Link]

Sources

- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accegen.com [accegen.com]

- 6. 6-Hydroxydopamine-Induced Neurotoxicity in Rat Model of Parkinson’s Disease: Is Reversed via Anti-Oxidative Activities of Curcumin and Aerobic Exercise Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

Application Notes and Protocols for Antiviral Screening of Trachelanthine

Introduction: The Untapped Potential of Pyrrolizidine Alkaloids in Antiviral Research

The ongoing challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads.[1][2] Pyrrolizidine alkaloids (PAs), a large class of secondary metabolites found in numerous plant species, have been investigated for a range of bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] While some PAs have demonstrated antiviral potential, the specific antiviral properties of many, including Trachelanthine, remain largely unexplored.[4][6]

This compound is a pyrrolizidine alkaloid identified in plants such as Trachelanthus korolkowii. While its chemical structure is known, its biological activities, particularly its potential as an antiviral agent, are not yet characterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough in vitro screening of this compound to determine its potential antiviral efficacy and to elucidate its mechanism of action.

A critical consideration when working with PAs is their known potential for toxicity, particularly hepatotoxicity, which is highly dependent on their chemical structure.[7][8][9][10][11] Therefore, a key aspect of this screening workflow is the parallel assessment of cytotoxicity to determine a therapeutic window and calculate the selectivity index (SI), a crucial parameter for the potential of a compound as a drug candidate.

These application notes will guide the user through a tiered screening process, from initial cytotoxicity assessments to primary antiviral assays and subsequent mechanism-of-action studies. The protocols provided are designed to be robust and adaptable for screening this compound against a variety of viruses.

Part 1: Foundational Steps - Compound Preparation and Cytotoxicity Assessment

Before evaluating the antiviral activity of this compound, it is imperative to understand its interaction with the host cells in the absence of any virus. This foundational step involves preparing the compound for in vitro use and determining its cytotoxic profile.

Preparation of this compound Stock Solution

The solubility and stability of the test compound are critical for obtaining reliable and reproducible results. While specific experimental data for this compound's solubility is limited, a common starting point for novel natural products is dissolving them in dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh 1-5 mg of high-purity this compound powder using a calibrated analytical balance.

-

Dissolution: Dissolve the weighed this compound in 100% molecular biology grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The molecular weight of this compound (C15H27NO5) is 301.38 g/mol .[12][13]

-

Solubilization: Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Storage: Aliquot the stock solution into small volumes in sterile, amber glass or polypropylene vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C. Most compounds are stable in DMSO for extended periods under these conditions.[14][15][16][17]

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should be kept constant across all concentrations and should not exceed a level that affects cell viability or viral replication (typically ≤0.5%).

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. This is a critical parameter for determining the therapeutic window of a potential antiviral drug. The following protocol describes a general method using a tetrazolium-based (MTT or MTS) or a resazurin-based (e.g., alamarBlue) assay.

Protocol 2: Cytotoxicity Assay

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, A549, MDCK, depending on the target virus) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100-200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a cell-only control (medium only).

-

Treatment: After 24 hours of cell incubation, remove the medium and add the serially diluted this compound to the respective wells in triplicate.

-

Incubation: Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or alamarBlue) to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

| Parameter | Description |

| CC50 | 50% Cytotoxic Concentration |

| Cell Line | Dependent on the target virus (e.g., Vero, A549, MDCK) |

| Assay | MTT, MTS, or Resazurin-based |

| Incubation Time | 48-72 hours |

| Controls | Vehicle (DMSO) and Untreated Cells |

Part 2: Primary Antiviral Screening

Once the non-toxic concentration range of this compound is established, the next step is to evaluate its ability to inhibit viral replication. The choice of assay depends on the characteristics of the target virus.

Plaque Reduction Assay (for plaque-forming viruses)

This assay is considered a gold standard for quantifying infectious virus particles and is suitable for viruses that cause visible zones of cell death (plaques) in a cell monolayer, such as influenza viruses, herpes simplex viruses (HSV), and dengue virus.[18][19][20][21]

Protocol 3: Plaque Reduction Assay

-

Cell Seeding: Seed a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Treatment and Infection: In separate tubes, pre-incubate the virus dilution with various non-toxic concentrations of this compound for 1 hour at 37°C. Include a virus-only control and a cell-only control.

-

Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.

TCID50 (50% Tissue Culture Infectious Dose) Assay (for viruses causing CPE)

For viruses that do not form distinct plaques but cause a visible cytopathic effect (CPE), the TCID50 assay is a reliable method for determining the viral titer and the efficacy of an antiviral compound.[22][23][24] This is applicable to viruses like HIV, some influenza strains, and human herpesviruses.[22][23]

Protocol 4: TCID50-based Antiviral Assay

-

Cell Seeding: Seed a susceptible cell line in a 96-well plate and incubate overnight to form a semi-confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Mix each dilution with a constant amount of virus (e.g., 100 TCID50).

-

Infection: Remove the medium from the cells and add the virus-compound mixtures to the wells (typically 8 replicates per dilution). Include virus control (no compound), cell control (no virus or compound), and compound toxicity controls (compound, no virus).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days, or until CPE is fully developed in the virus control wells.

-

CPE Observation: Observe the wells for the presence or absence of CPE under a microscope.

-

Data Analysis: Calculate the EC50, the concentration of this compound that inhibits CPE in 50% of the wells, using a method such as the Reed-Muench or Spearman-Kärber formula.

| Parameter | Description |

| EC50 | 50% Effective Concentration |

| SI (Selectivity Index) | CC50 / EC50 |

| Plaque Reduction | % Inhibition vs. Virus Control |

| CPE Inhibition | Protection from Virus-induced Cell Death |

Part 3: Elucidating the Mechanism of Action

If this compound demonstrates significant antiviral activity (i.e., a high Selectivity Index), the subsequent step is to investigate its mechanism of action. This involves determining which stage of the viral life cycle is being inhibited.

Virucidal Assay

This assay determines if this compound directly inactivates viral particles before they can infect a host cell.[25][26]

Protocol 5: Virucidal Assay

-

Incubation: Mix a known titer of the virus with a high, non-toxic concentration of this compound and incubate for 1-2 hours at 37°C. A control sample with the virus and medium (or vehicle) should be run in parallel.

-

Dilution: Serially dilute the mixtures to reduce the concentration of this compound to a non-inhibitory level.

-

Titer Determination: Determine the remaining infectious virus titer in both the this compound-treated and control samples using a plaque assay or TCID50 assay.

-

Interpretation: A significant reduction in the viral titer of the this compound-treated sample compared to the control indicates a direct virucidal effect.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle targeted by this compound (e.g., attachment, entry, replication, or release).[][28][29]

Protocol 6: Time-of-Addition Assay

-

Cell Seeding: Seed host cells in multi-well plates.

-

Staggered Treatment: Add a fixed, effective concentration of this compound at different time points relative to viral infection:

-

Pre-treatment: Add to cells for 1-2 hours, then wash out before infection (to assess effects on cellular factors).

-

Co-treatment: Add to cells simultaneously with the virus (to assess inhibition of attachment and entry).

-

Post-treatment: Add at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection) to assess inhibition of post-entry steps like replication and assembly.

-

-

Virus Yield Measurement: After a single replication cycle (e.g., 24 hours), harvest the supernatant or cell lysate.

-

Quantification: Quantify the viral yield using a plaque assay, TCID50 assay, or by measuring viral RNA/DNA via qRT-PCR.

-

Interpretation: The time point at which the addition of this compound no longer inhibits viral replication provides insight into the targeted stage of the viral life cycle.

Visualization of Experimental Workflows

Caption: Workflow for antiviral screening of this compound.

Data Interpretation and Conclusion

The ultimate goal of this screening cascade is to determine if this compound possesses antiviral activity with a favorable safety profile. A high Selectivity Index (SI) is a strong indicator of potential. For instance, an SI value greater than 10 is often considered a good starting point for a promising antiviral candidate.

The mechanism-of-action studies will provide crucial insights into how this compound might be exerting its effects. For example, if it only shows activity in the virucidal assay, it may be a candidate for a topical antiseptic rather than a systemic therapeutic. If it inhibits a specific stage of the viral life cycle, this information can guide further optimization and development.

Given the known toxicities of some pyrrolizidine alkaloids, any promising antiviral activity must be carefully weighed against the cytotoxicity data. Further studies, including in vivo animal models, would be necessary to evaluate the therapeutic potential and safety of this compound. These initial in vitro screens, however, are an essential first step in this discovery process.

References

- IBT Bioservices. (n.d.). Plaque Reduction Neutralization Testing - PRNT.

- BrainVTA. (n.d.). TCID50 Assay Protocol.

- Fraunhofer IGB. (n.d.). The Tissue Culture Infectious Dose50 (TCID50) and the Plaque Assay.

- Creative Diagnostics. (n.d.). Plaque Reduction Assay - Antiviral.

- Creative Biogene. (n.d.). Viral Titering-TCID50 Assay Protocol.

- Jahiel, R. I., & Kilbourne, E. D. (1966). Reduction in Plaque Size and Reduction in Plaque Number as Differing Indices of Influenza Virus-Antibody Reactions. Journal of Bacteriology, 92(5), 1521–1534.

- BOC Sciences. (n.d.). Antiviral Mechanism of Action Studies.

- OUCI. (n.d.). Antineoplastic and Antiviral Screening of Pyrrolizidine Alkaloids from Heliotropium subulatum.

- Cheméo. (n.d.). Chemical Properties of Trachelanthamidine (CAS 526-64-7).

- ResearchGate. (n.d.). Plaque reduction assay of compound 1 against influenza viruses. MDCK....

- ResearchGate. (n.d.). Effective chemical structures of pyrrolizidine alkaloids with....

- Creative Diagnostics. (n.d.). 50% Tissue Culture Infectious Dose Assay - Antiviral.

- Agelidis, A. M., & Shukla, D. (2015). Development and validation of a Q-PCR based TCID50 method for human herpesvirus 6. Virology Journal, 12, 203.

- Wang, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Molecules, 26(23), 7258.

- Allemang, A., et al. (2018). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Food and Chemical Toxicology, 118, 546-556.

- Khan, H., et al. (2022). Alkaloids as potential antivirals. A comprehensive review. Phytomedicine, 102, 154181.

- De Clercq, E. (2009). In vitro methods for testing antiviral drugs. Antiviral Research, 83(2), 119-127.

- Chung, S., et al. (2025). Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus. Viruses, 17(3), 294.

- MDPI. (2025). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts.

- EBSCO. (n.d.). Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters.

- IBT Bioservices. (n.d.). IBT Bioservices Guide to In Vitro Antiviral Testing.